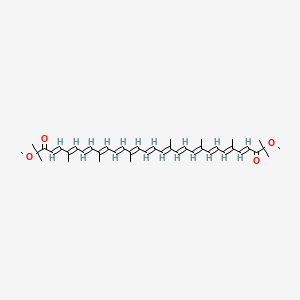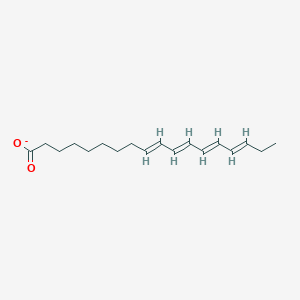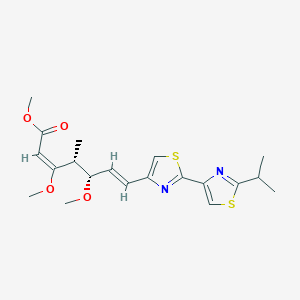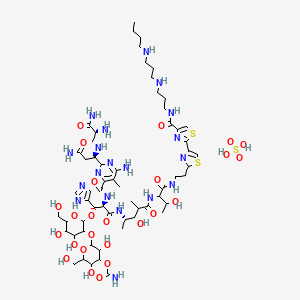
Totarol-19-carboxylic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Totarol-19-carboxylic acid, methyl ester is a diterpenoid compound with the molecular formula C21H30O3 and a molecular weight of 330.5 g/mol. It is known for its unique structure, which includes a hexahydrophenanthrene core. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Totarol-19-carboxylic acid, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of totarol-19-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Totarol-19-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to totarol-19-carboxylic acid and methanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Hydrolysis: Totarol-19-carboxylic acid and methanol.
Reduction: Totarol-19-carbinol.
Substitution: Various substituted totarol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Totarol-19-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex diterpenoid compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of natural product-based formulations and as a reference standard in analytical studies
Mecanismo De Acción
The mechanism of action of totarol-19-carboxylic acid, methyl ester involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of cellular pathways related to oxidative stress and microbial inhibition. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
Totarol-19-carboxylic acid, methyl ester can be compared with other diterpenoid esters such as:
Totarol: The parent compound, which lacks the ester group.
Totarol-19-carboxylic acid: The carboxylic acid precursor of the ester.
Other diterpenoid esters: Compounds with similar structures but different functional groups, such as abietic acid methyl ester and dehydroabietic acid methyl ester.
This compound is unique due to its specific hexahydrophenanthrene core and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
methyl (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-13(2)18-14-7-10-17-20(3,15(14)8-9-16(18)22)11-6-12-21(17,4)19(23)24-5/h8-9,13,17,22H,6-7,10-12H2,1-5H3/t17?,20-,21+/m1/s1 |
Clave InChI |
VEJJMTHWRMKGKN-SJRAPUSDSA-N |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |
SMILES isomérico |
CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C(=O)OC)C)O |
SMILES canónico |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)



![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)








![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
